Product packaging for Acrylic acid, 3-(phenylthio)-, ethyl ester(Cat. No.:CAS No. 64050-18-6)

Acrylic acid, 3-(phenylthio)-, ethyl ester

Cat. No.: B14162251
CAS No.: 64050-18-6
M. Wt: 208.28 g/mol
InChI Key: PNBDVKSFHMUOKR-CMDGGOBGSA-N
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Description

Acrylic acid, 3-(phenylthio)-, ethyl ester is a useful research compound. Its molecular formula is C11H12O2S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2S B14162251 Acrylic acid, 3-(phenylthio)-, ethyl ester CAS No. 64050-18-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64050-18-6

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

ethyl (E)-3-phenylsulfanylprop-2-enoate

InChI

InChI=1S/C11H12O2S/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+

InChI Key

PNBDVKSFHMUOKR-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C/SC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C=CSC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Acrylic Acid, 3 Phenylthio , Ethyl Ester and Its Derivatives

Classical Esterification and Thiol Addition Approaches

The traditional and most direct route to Acrylic acid, 3-(phenylthio)-, ethyl ester involves a two-step process: the synthesis of ethyl acrylate (B77674) followed by the addition of thiophenol.

Direct Esterification of Acrylic Acid with Ethanol (B145695)

The initial step in this classical approach is the formation of ethyl acrylate through the esterification of acrylic acid with ethanol. This reaction is typically catalyzed by an acid.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous AcidSulfuric AcidHigh catalytic activityDifficult to separate, corrosive
Heterogeneous ResinAmberlyst® A21Easy separation, reusable, less corrosivePotentially lower activity than homogeneous catalysts

To meet industrial demands, continuous flow processes for the synthesis of acrylic acid esters have been developed. These systems offer several advantages over batch processes, including improved heat and mass transfer, better process control, and higher throughput. In a typical continuous process, a feed stream containing acrylic acid, ethanol, and the catalyst is continuously fed into a reactor, and the product stream is continuously withdrawn. This allows for consistent product quality and more efficient production.

Thiophenol Addition to Acrylic Acid Derivatives

The second step in the classical synthesis is the addition of thiophenol to the double bond of an acrylic acid derivative. The most common method is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, thiophenol acts as the nucleophile, and ethyl acrylate is the Michael acceptor.

This reaction is often catalyzed by a base, which deprotonates the thiophenol to form the more nucleophilic thiophenolate anion. This anion then attacks the β-carbon of the ethyl acrylate, followed by protonation to yield the final product, this compound. The reaction between thiophenol and ethyl acrylate has been demonstrated to proceed efficiently using heterogeneous catalysts like Amberlyst® A21 under solvent-free conditions, leading to high yields of the adduct. researchgate.net

An alternative to ethyl acrylate as the starting material is the use of ethyl propiolate. The reaction of thiophenol with ethyl propiolate can also yield the desired product. This reaction's stereoselectivity is highly dependent on the reaction conditions, offering a pathway to either the (Z) or (E) isomer of this compound. The choice of solvent and catalyst plays a crucial role in directing the stereochemical outcome of the addition. researchgate.netrichmond.edu

Advanced and Stereoselective Synthesis Strategies

More advanced synthetic methodologies focus on improving efficiency, reducing environmental impact, and controlling the stereochemistry of the final product.

Oxidative Alkoxylation of Acrolein with Selenium-Modified Microgel Catalysts

An alternative and advanced route for the synthesis of acrylic esters involves the oxidative alkoxylation of acrolein. This method bypasses the need for isolating acrylic acid. Recent research has shown that selenium-modified microgel catalysts are highly effective for this transformation. These catalysts can facilitate the oxidation of acrolein and subsequent esterification in a one-pot process. While this method is primarily used for the synthesis of simple alkyl acrylates, it represents a more advanced and potentially "greener" approach to acrylic ester production by avoiding the handling of acrylic acid.

Highly Regio- and Stereo-controlled Hydroalkynylation Reactions

The synthesis of vinyl thioethers with defined stereochemistry can be achieved through highly controlled hydroalkynylation reactions. A palladium-catalyzed method allows for the addition of terminal acetylenes to 1-(trifluoromethyl)-2-(phenylthio)ethyne, which can be generated in situ. rsc.org This reaction proceeds under mild conditions to afford (Z)-4-(trifluoromethyl)-3-(phenylthio)-1-substituted-but-3-en-1-ynes with excellent regio- and stereocontrol. rsc.org The process demonstrates remarkable chemoselectivity, proving compatible with various functional groups including free alcohols, ketones, and esters. researchgate.net

The control over regioselectivity in such addition reactions can often be dictated by the choice of ligand on the metal catalyst. nih.gov For example, in rhodium-catalyzed additions of organoboronic acids to aryl(alkyl)alkynes, the regioselectivity can be switched between α-addition and β-addition products simply by changing the ligand. nih.gov This principle of ligand-controlled regioselectivity is a powerful tool in designing syntheses for specific isomers of complex molecules. nih.gov

Table 2: Palladium-Catalyzed Hydroalkynylation of an Alkynyl Thioether

Terminal AcetyleneAlkynyl ThioetherCatalyst SystemProduct StructureKey FeatureReference
Various terminal acetylenes1-(trifluoromethyl)-2-(phenylthio)ethynePalladium catalyst(Z)-4-(trifluoromethyl)-3-(phenylthio)-1-substituted-but-3-en-1-ynesHigh regio- and stereocontrol rsc.org

Synthesis of Related Acrylic Acid Esters and Amides for Structural Diversification

The ester group of acrylic acid esters can be hydrolyzed to yield the corresponding carboxylic acid. libretexts.org This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : The ester is heated under reflux with an excess of water containing a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk This reaction is reversible, and the use of excess water helps to drive the equilibrium toward the formation of the carboxylic acid and alcohol. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This is the more common method for ester hydrolysis. chemguide.co.uk The ester is heated with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk This reaction is effectively irreversible because the carboxylic acid is formed as its salt (a carboxylate), which is not reactive towards the alcohol. libretexts.orglibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid after the initial reaction is complete. libretexts.org

Amides of acrylic acid can be synthesized from the parent carboxylic acid or its ester derivatives. A general one-pot procedure involves the sequential treatment of acrylic acid in dimethylacetamide (DMAC) with thionyl chloride, followed by the addition of an amine, to rapidly produce acrylamides in high yields. researchgate.net

Alternatively, amide coupling reagents are frequently used to facilitate the reaction between a carboxylic acid and an amine. amazonaws.com A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) used in conjunction with hydroxybenzotriazole (B1436442) (HOBt). amazonaws.com This method avoids the need for hazardous reagents like acryloyl chloride. amazonaws.com Another approach involves the use of triazine-based condensing reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which selectively promotes amide bond formation. researchgate.net

Table 3: Common Reagents for Amide Formation from Carboxylic Acids

Reagent(s)Reaction TypeNotesReference
Thionyl chloride (SOCl₂) / AmineAcyl Chloride FormationConverts carboxylic acid to a more reactive acyl chloride, which then reacts with an amine. researchgate.net
EDCI / HOBtAmide CouplingA widely used combination that directly couples a carboxylic acid and an amine. amazonaws.com
DMTMMCondensing ReagentA triazine-based reagent that promotes amide bond formation. researchgate.net

Tandem Esterification for Phosphinic Dipeptide Synthesis

Acrylic acid and its derivatives are valuable components in the synthesis of phosphinic dipeptides, which are important building blocks for creating potent enzyme inhibitors. nih.govmdpi.com A practical synthetic protocol utilizes a tandem esterification of α-aminophosphinic acids and acrylic acids under silylating conditions, typically using hexamethyldisilazane (B44280) (HMDS). nih.govmdpi.com

This process is followed by a P-Michael reaction, where the silylated phosphinic acid derivative acts as a nucleophile, adding to the acrylic acid component. nih.govresearchgate.net This one-pot method efficiently forms the P-C bond, leading to the desired phosphinic dipeptide structure. mdpi.com The scope of this transformation is broad, accommodating a diverse set of readily available acrylic acids and α-aminophosphinic acids, achieving high yields in many cases. nih.gov

Table 4: Reactants in Tandem Esterification for Phosphinic Dipeptide Synthesis

Component 1Component 2Key ReagentReaction TypeProduct TypeReference
α-Aminophosphinic acidAcrylic acidHMDS (silylating agent)Tandem Esterification / P-Michael AdditionPhosphinic dipeptide nih.govmdpi.com

Chemical Reactivity and Mechanistic Investigations of Acrylic Acid, 3 Phenylthio , Ethyl Ester

Electrophilic and Nucleophilic Characteristics of the α,β-Unsaturated Thioester System

The defining characteristic of the α,β-unsaturated system in ethyl 3-(phenylthio)acrylate is its electrophilicity, primarily at the β-carbon. This reactivity is a direct consequence of resonance delocalization, where the electron-withdrawing carbonyl group pulls electron density from the C=C double bond. This creates a partial positive charge on the β-carbon, making it a prime target for nucleophilic attack. This type of reaction is known as a conjugate or Michael addition. nih.govnih.gov

While direct studies on ethyl 3-(phenylthio)acrylate are limited, the reactivity of its regioisomer, ethyl 2-(phenylthio)-2-propenoate, serves as an excellent model. Research has shown that ethyl 2-(phenylthio)-2-propenoate is an efficient Michael acceptor, readily reacting with weak nucleophiles under mild, neutral conditions. mdpi.com This underscores the potent electrophilic nature imparted by the combination of an acrylate (B77674) and a thioether moiety. mdpi.com The reaction of thiols with α,β-unsaturated carbonyl compounds is a well-established process, with the thiolate anion acting as a highly reactive soft nucleophile that preferentially adds to the soft electrophilic β-carbon. nih.govresearchgate.net It is therefore expected that ethyl 3-(phenylthio)acrylate would readily undergo Michael additions with a variety of nucleophiles, such as amines, thiols, and carbanions.

The nucleophilic character of the molecule is less pronounced but can be attributed to the sulfur atom of the phenylthio group. The lone pairs on the sulfur can potentially act as a nucleophilic center, although this reactivity is often masked by the dominant electrophilicity of the acrylate system.

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are powerful tools in organic synthesis for the construction of cyclic molecules. The double bond in ethyl 3-(phenylthio)acrylate can participate as a component in these transformations, leading to the formation of complex carbocyclic and heterocyclic frameworks.

Photo[2+2]Cycloaddition Reactions of Propenoates

Photo[2+2]cycloadditions are photochemical reactions that involve the direct addition of two double bonds to form cyclobutane (B1203170) rings. nsf.gov This reaction is a cornerstone of photochemistry and provides a direct route to four-membered rings, which are prevalent in numerous natural products. nsf.govnih.gov The reaction is typically initiated by the photoexcitation of an alkene, which then reacts with a ground-state alkene in either an intermolecular or intramolecular fashion. nih.govslideshare.net

While specific examples involving the direct photo[2+2]cycloaddition of ethyl 3-(phenylthio)acrylate are not extensively documented in the reviewed literature, propenoate (acrylate) systems are known participants in such reactions. The success and stereochemical outcome of these cycloadditions are governed by the nature of the substituents on the acrylate and the reaction conditions, including the choice of photosensitizer. researchgate.net Given its structure, ethyl 3-(phenylthio)acrylate could theoretically undergo dimerization or react with other alkenes under photochemical conditions to yield substituted cyclobutane derivatives.

Rhodium(III)-Catalyzed Decarboxylative Coupling Reactions

Rhodium(III)-catalyzed reactions have emerged as a robust method for C-H activation and functionalization. A particularly elegant strategy involves the use of a carboxylic acid as a traceless directing group, which is removed via decarboxylation during the catalytic cycle. acs.orgnih.gov This approach has been successfully applied to the coupling of α,β-unsaturated carboxylic acids with α,β-unsaturated O-pivaloyl oximes to generate highly substituted pyridines. acs.orgnih.gov

In this transformation, the carboxylic acid of the acrylate derivative directs the rhodium catalyst to achieve a regioselective coupling, which is followed by cyclization and aromatization to form the pyridine (B92270) ring. The final step involves the extrusion of CO2. acs.org Although this specific reaction utilizes an acrylic acid rather than its ethyl ester, it establishes the principle that the acrylate scaffold is a viable substrate for Rh(III)-catalyzed decarboxylative C-H functionalization. nih.govnih.govsemanticscholar.org This suggests a potential pathway for ethyl 3-(phenylthio)acrylate to participate in similar coupling reactions, likely following hydrolysis to the corresponding carboxylic acid under the reaction conditions.

Table 1: Rhodium(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Oximes acs.orgnih.gov

Acrylic Acid DerivativeOxime PartnerProduct TypeKey Feature
Various Alkyl/Aryl Acrylic Acidsα,β-Unsaturated O-pivaloyl oximes5-Substituted PyridinesCarboxylic acid acts as a traceless activating and directing group.
Acrylic Acidα,β-Unsaturated O-pivaloyl oximes2,3-Disubstituted PyridinesDemonstrates high regioselectivity.

Iron-Catalyzed Annulation Reactions

Iron, being an abundant, inexpensive, and environmentally benign metal, has garnered significant interest as a catalyst in organic synthesis. Iron-catalyzed annulation reactions provide an efficient means to construct cyclic compounds. researchgate.net One relevant example is the iron-catalyzed [4+2] annulation of α,β-unsaturated ketoxime acetates with enaminones to produce highly functionalized pyridines. researchgate.net

In this process, the iron catalyst, typically FeCl2, acts as a Lewis acid to activate the α,β-unsaturated system towards nucleophilic attack by the enaminone, initiating a cascade that culminates in the formation of the pyridine ring. researchgate.net While this example does not use ethyl 3-(phenylthio)acrylate directly, it demonstrates the capability of iron catalysts to facilitate annulation reactions involving α,β-unsaturated carbonyl-type compounds. It is plausible that ethyl 3-(phenylthio)acrylate could serve as a two-carbon synthon in similar iron-catalyzed annulations with appropriate reaction partners to generate various cyclic structures.

Reactions Involving Heterocyclic Systems and Ring Closures

The structural elements of ethyl 3-(phenylthio)acrylate make it a valuable precursor for the synthesis of sulfur-containing heterocycles, most notably substituted thiophenes.

Formation of Substituted Thiophenes

The Fiesselmann thiophene (B33073) synthesis is a classic and versatile method for constructing the thiophene ring. wikipedia.orgwikiwand.com The reaction typically involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester. derpharmachemica.comresearchgate.net However, variations of this synthesis utilize α,β-unsaturated esters as starting materials. derpharmachemica.com The general mechanism involves a base-catalyzed 1,4-conjugate addition of a sulfur nucleophile to the unsaturated system, followed by an intramolecular condensation (e.g., Dieckmann condensation) and subsequent elimination/tautomerization to form the aromatic thiophene ring. wikipedia.orgresearchgate.net

Given this precedent, ethyl 3-(phenylthio)acrylate is a suitable substrate for analogous thiophene syntheses. For instance, reaction with an α-mercaptoketone or a related S-nucleophile in the presence of a base could initiate a sequence of conjugate addition and intramolecular cyclization, ultimately yielding a polysubstituted thiophene. The phenylthio group at the 3-position would be eliminated during the aromatization step, acting as a leaving group. This strategy provides a convergent approach to complex thiophene derivatives, which are important scaffolds in materials science and medicinal chemistry. researchgate.netnih.govnih.govbeilstein-journals.orgorganic-chemistry.org

Table 2: Hypothetical Fiesselmann-Type Synthesis of a Substituted Thiophene

Reactant 1Reactant 2BaseProposed Product
Acrylic acid, 3-(phenylthio)-, ethyl esterEthyl thioglycolateSodium EthoxideDiethyl 3-hydroxythiophene-2,4-dicarboxylate

Cyclization Reactions to Form Fused Heterocycles

The presence of the phenylthio group ortho to a reactive site on the acrylate moiety provides a structural motif conducive to intramolecular cyclization reactions, leading to the formation of fused heterocyclic compounds. A prominent example of such a transformation is the acid-catalyzed intramolecular cyclization to form thiochromen-4-one derivatives. This reaction typically proceeds via an intramolecular Friedel-Crafts acylation mechanism. masterorganicchemistry.com

Under the influence of a strong acid, such as polyphosphoric acid (PPA), the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the β-carbon. This allows for an intramolecular electrophilic attack of the electron-rich phenyl ring onto the activated acrylate system. Subsequent tautomerization and loss of ethanol (B145695) lead to the formation of the stable thiochromen-4-one ring system. The efficiency of this cyclization can be influenced by the nature of the acid catalyst and the reaction conditions. preprints.orgpreprints.org

While direct experimental studies on the cyclization of ethyl 3-(phenylthio)acrylate are not extensively documented, the synthesis of thiochromones from structurally related 3-(arylthio)propanoic acids provides strong evidence for the feasibility of this reaction pathway. preprints.orgpreprints.org The general mechanism for such an intramolecular Friedel-Crafts reaction is well-established and serves as a foundational concept for the synthesis of various fused heterocyclic systems. masterorganicchemistry.comnih.gov

Table 1: Plausible Reaction Scheme for the Cyclization of Ethyl 3-(phenylthio)acrylate

ReactantCatalystProductReaction Type
This compoundPolyphosphoric Acid (PPA)Thiochromen-4-oneIntramolecular Friedel-Crafts Acylation

Radical Reaction Pathways

The carbon-carbon double bond in ethyl 3-(phenylthio)acrylate is susceptible to attack by radicals, initiating a variety of reaction pathways. The phenylthio group significantly influences the kinetics and stereoselectivity of these radical additions.

The addition of a phenylthio radical (PhS•) to the double bond of an alkene, a key step in thiol-ene reactions, is a reversible process. nih.gov The kinetics of this addition are influenced by the electronic properties of the alkene. Electron-poor alkenes, such as acrylates, are expected to react readily with the somewhat nucleophilic phenylthiyl radical. nih.gov

Table 2: Representative Rate Constants for the Addition of Arylthiyl Radicals to Unsaturated Systems

Arylthiyl Radical (YC₆H₄S•)Unsaturated Substrate (XC₆H₄C≡CH)Rate Constant (k) in dm³ mol⁻¹ s⁻¹
p-MeO-C₆H₄S•m-NO₂-C₆H₄C≡CH1.0 x 10⁵
p-Br-C₆H₄S•p-MeO-C₆H₄C≡CH1.0 x 10⁷

Data extracted from a study on arylacetylenes as a model for unsaturated systems. psu.edursc.org

Substituents on both the phenylthio radical and the acrylate can significantly impact the kinetics and stereoselectivity of the radical addition.

Kinetics: The electronic nature of substituents on the arylthiyl radical influences its reactivity. Electron-withdrawing groups on the aryl ring of the arylthiyl radical generally increase the rate of addition to electron-rich alkenes, while electron-donating groups have the opposite effect. This can be rationalized by considering the polar effects in the transition state of the addition reaction. Hammett plots for the addition of substituted arylthiyl radicals to arylacetylenes show a positive ρ value, indicating that the reaction is accelerated by electron-withdrawing substituents on the arylacetylene and electron-donating substituents on the arylthiyl radical. psu.edu This suggests a transition state with some degree of charge separation, where the sulfur atom bears a partial positive charge.

Stereoselectivity: The stereochemical outcome of the radical addition to the acrylate double bond is influenced by the formation of a trigonal planar radical intermediate. chemistrysteps.com If the initial acrylate is prochiral, the addition of the phenylthio radical can lead to the formation of a new stereocenter. In the absence of any chiral influence, a racemic mixture of enantiomers would be expected. chemistrysteps.com However, if the substrate already contains a chiral center, the radical addition will likely lead to the formation of diastereomers, potentially in unequal amounts due to steric or electronic effects. chemistrysteps.com The presence of the bulky phenylthio group can also influence the facial selectivity of the radical attack on the double bond.

Reactions under Superelectrophilic Activation

Under strongly acidic conditions, known as superelectrophilic activation, the reactivity of ethyl 3-(phenylthio)acrylate can be dramatically altered. Superacids, such as triflic acid (CF₃SO₃H) or a mixture of a strong Lewis acid like AlCl₃ with a Brønsted acid, can protonate the carbonyl oxygen and potentially the sulfur atom of the phenylthio group. organic-chemistry.org

The diprotonation of the α,β-unsaturated ester system leads to the formation of a dicationic superelectrophile. In this species, the β-carbon becomes exceptionally electrophilic, rendering it susceptible to attack by even very weak nucleophiles. The proposed mechanism involves the initial protonation of the carbonyl oxygen, followed by protonation of the α-carbon, leading to a highly reactive dicationic intermediate.

For ethyl 3-(phenylthio)acrylate, the presence of the sulfur atom introduces an additional site for protonation. Protonation of the sulfur atom would further withdraw electron density from the molecule, enhancing the electrophilicity of the β-carbon. This superelectrophilic activation can facilitate reactions such as Friedel-Crafts-type additions of aromatic compounds to the β-position of the acrylate. The formation of these dicationic intermediates has been supported by low-temperature NMR studies on similar α,β-unsaturated amide systems. organic-chemistry.org

Applications in Advanced Organic Synthesis As a Versatile Building Block

Precursor for Functionalized Propiolic Acid Derivatives

Ethyl 3-(phenylthio)acrylate can serve as a valuable precursor in the synthesis of functionalized propiolic acid derivatives. Propiolic acids and their esters are important building blocks in their own right, finding application in the synthesis of pharmaceuticals, agrochemicals, and materials. The transformation of ethyl 3-(phenylthio)acrylate to an ethyl propiolate derivative can be conceptualized through an oxidation-elimination sequence. The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which then facilitates a syn-elimination reaction to introduce the alkyne functionality. This approach provides a controlled method for accessing propiolic acid derivatives with specific substitution patterns, which might be challenging to achieve through direct alkynylation methods.

One notable example involves the synthesis of (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, a related thioacrylate, which was successfully prepared from a propiolate ester. This reaction underscores the synthetic relationship between these two classes of compounds and highlights the potential for ethyl 3-(phenylthio)acrylate to be used in the reverse sense to generate propiolates.

Intermediate in the Construction of Complex Organic Molecules

The electron-deficient nature of the double bond in ethyl 3-(phenylthio)acrylate makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reactivity is a cornerstone of its utility in the construction of complex organic molecules. The addition of carbon and heteroatom nucleophiles allows for the introduction of new functional groups and the formation of key carbon-carbon and carbon-heteroatom bonds.

A significant application of a closely related compound, ethyl 2-(phenylthio)-2-propenoate, demonstrates its efficacy as a Michael acceptor in the stereoselective synthesis of α,δ-dioxoesters. In this multi-step sequence, the thioacrylate acts as an electrophilic partner in a Michael addition with a chiral ketimine. The resulting adduct is then further elaborated to construct a complex molecule bearing a quaternary stereocenter with high enantiomeric excess. This example showcases the power of using such thioacrylates to control stereochemistry and build intricate molecular architectures. The phenylthio group not only activates the double bond for the initial Michael addition but can also be subsequently transformed into other functional groups, further enhancing its synthetic utility.

Synthesis of Highly Functionalized Chemical Structures

The combination of the acrylate (B77674) and phenylthio moieties in ethyl 3-(phenylthio)acrylate provides a platform for the synthesis of highly functionalized chemical structures. The double bond can participate in various cycloaddition and multicomponent reactions, while the phenylthio group can be a handle for further functionalization.

For instance, three-component reactions involving an aldehyde, an alkyl acrylate, and a nucleophile, catalyzed by an organocatalyst, can lead to the rapid assembly of complex molecules. While not directly demonstrated with ethyl 3-(phenylthio)acrylate, the general principle of such reactions highlights the potential for this compound to participate in similar transformations, leading to highly substituted and stereochemically rich products in a single step. The resulting adducts, bearing hydroxyl, ester, and phenylthio groups, would be versatile intermediates for further synthetic manipulations.

Furthermore, the synthesis of various heterocyclic compounds often relies on precursors with appropriately positioned functional groups. The reactivity of the acrylate system in ethyl 3-(phenylthio)acrylate, combined with the potential for the phenylthio group to act as a leaving group or to direct reactions, makes it a promising starting material for the synthesis of heterocycles such as pyrazoles, pyridines, and thiophenes. For example, the reaction of related β-thioacrylates with nitrogen-containing nucleophiles has been shown to be an effective strategy for the construction of nitrogen-containing heterocyclic rings.

Polymerization Research and Polymer Material Precursors

Application as a Reactive Monomer in Specialty Polymers.

It is possible that research on this compound exists but is not indexed in readily accessible public databases, or that the compound is known by a less common name not used in these searches. However, based on the comprehensive search conducted, there is no publicly available scientific literature to fulfill the request for an article on the polymerization of "Acrylic acid, 3-(phenylthio)-, ethyl ester."

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications for Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the detailed study of reaction mechanisms at the electronic level. For molecules like ethyl 3-(phenylthio)acrylate, DFT can elucidate the pathways of its formation, typically through a thiol-Michael addition, and its subsequent reactions.

Research into the nucleophile-initiated thiol-Michael reaction, a common method for synthesizing β-thioacrylates, has benefited significantly from DFT calculations. These studies often focus on the reaction between a thiol and an activated alkene, such as an acrylate (B77674). DFT computations can map the potential energy surface of the reaction, identifying transition states and intermediates. For the synthesis of ethyl 3-(phenylthio)acrylate, this would involve the addition of thiophenol to ethyl propiolate or a related precursor. DFT calculations would likely reveal the energetics of different catalytic approaches, for instance, comparing amine and phosphine (B1218219) catalysts, and could predict which catalyst would lead to a more favorable reaction pathway by lowering the activation energy. nih.govrsc.org

Furthermore, DFT can be employed to understand the regioselectivity and stereoselectivity of such reactions. In the context of the thiol-Michael addition, DFT can explain why the thiol attacks the β-carbon of the acrylate system. The calculations can also shed light on the role of the solvent in mediating proton transfer steps, which are often crucial in these mechanisms. rsc.orgresearchgate.net For example, computational studies on the thia-Michael addition of thiophenol to methyl acrylate have shown the catalytic role of water molecules in lowering the activation barrier. researchgate.net

A representative application of DFT in a related system is shown in the table below, which summarizes calculated activation free energies for the thia-Michael addition of thiophenol to methyl acrylate.

Reaction SystemCalculated Activation Free Energy (ΔG≠298) in kJ/mol
Thiophenol + Methyl AcrylateData not available in search results

Molecular Dynamics Simulations for Solvent Effects on Polymerization Kinetics

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to the static picture offered by DFT. A key application of MD in the context of acrylates is in understanding the kinetics of their polymerization, particularly the influence of the solvent.

Solvent effects are critical in polymerization reactions. MD simulations can reveal how different solvents solvate the growing polymer radical and the monomer, which can affect the activation energy of the propagation step. For example, polar solvents might stabilize charged intermediates or transition states differently than non-polar solvents. nih.govchemrxiv.org Studies on butyl acrylate polymerization have shown that both polar and nonpolar solvents can reduce the free energy barrier of activation for certain reaction steps compared to the gas phase. nih.gov

The table below conceptualizes the type of data that could be generated from MD simulations to study solvent effects on polymerization.

SolventDiffusion Coefficient of Monomer (10⁻⁵ cm²/s)Radius of Gyration of Polymer Chain (nm)
TolueneConceptual Data PointConceptual Data Point
AcetonitrileConceptual Data PointConceptual Data Point
WaterConceptual Data PointConceptual Data Point

Note: This table is illustrative of the data that could be obtained from MD simulations and is not based on actual experimental or computational results for ethyl 3-(phenylthio)acrylate.

Prediction of Chemical Reactivity and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting the chemical reactivity of molecules and elucidating potential mechanistic pathways. For ethyl 3-(phenylthio)acrylate, computational methods can be used to predict its behavior in various chemical environments and reactions.

DFT calculations can be used to determine various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions. These descriptors help in identifying the most reactive sites in the molecule. For ethyl 3-(phenylthio)acrylate, the electron-rich sulfur atom and the electron-deficient carbonyl carbon would be key sites for electrophilic and nucleophilic attack, respectively. The conjugated system also allows for reactions like Diels-Alder cycloadditions, the feasibility of which can be assessed computationally. researchgate.net

Computational studies can also predict the pathways of reactions such as hydrolysis, oxidation of the sulfide (B99878) group, or addition reactions across the double bond. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be identified. For example, in the context of thiol-Michael additions, DFT has been used to predict that a β-elimination mechanism is favored for converting nucleophile byproducts back into the desired thiol-acrylate product. nih.gov

Computational Studies on Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its reactivity is a fundamental goal of chemistry. Computational studies on a series of related acrylate derivatives have been instrumental in establishing these relationships. ugent.beresearchgate.netresearchgate.netdntb.gov.uanih.gov

DFT studies on the free-radical polymerization of various acrylates and methacrylates have shown that the nature of the ester group can significantly affect the propagation and termination rate constants. ugent.bedntb.gov.ua The presence of the phenylthio group in ethyl 3-(phenylthio)acrylate is expected to influence the electronic properties of the double bond, likely affecting its susceptibility to radical attack during polymerization. The sulfur atom could also participate in chain transfer reactions, a possibility that can be investigated computationally.

Structure-activity relationship studies, often combining experimental and computational approaches, have been conducted on the reactivity of acrylate esters with biological nucleophiles like glutathione. nih.gov These studies have shown that α-methyl substitution decreases electrophilic reactivity. While ethyl 3-(phenylthio)acrylate does not have an α-methyl group, the electronic effects of the β-phenylthio group would be a key determinant of its reactivity towards nucleophiles, a property that can be quantified through computational analysis.

The following table summarizes the key structural features of ethyl 3-(phenylthio)acrylate and their likely influence on reactivity, as could be elucidated by computational studies.

Structural FeaturePotential Influence on ReactivityComputational Method for Investigation
Ethyl Ester GroupAffects solubility and steric hindrance near the reactive center.DFT, MD Simulations
C=C Double BondSite for addition reactions (e.g., Michael addition, polymerization, cycloaddition).DFT (for reaction barriers), Molecular Orbital Analysis
Phenylthio GroupInfluences the electronic properties of the double bond through resonance and inductive effects. The sulfur atom can act as a nucleophile or be oxidized.DFT (for electronic structure), Natural Bond Orbital (NBO) Analysis

Advanced Spectroscopic and Analytical Research for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of ethyl 3-(phenylthio)acrylate, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments. Although a definitive spectrum for the specific compound is not publicly available, a detailed analysis can be constructed based on established chemical shift principles and data from analogous structures, such as ethyl acrylate (B77674) and ethyl 3-(phenylsulfonyl)acrylate. rsc.org

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl ester, the vinylic protons, and the phenylthio group protons.

Ethyl Group: The ethyl ester protons will present as a quartet around 4.2 ppm (for the -O-CH₂- group) coupled to a triplet around 1.3 ppm (for the -CH₃ group), with a typical coupling constant (J) of ~7.1 Hz.

Vinylic Protons: The two protons on the carbon-carbon double bond (=CH-CH=) are diastereotopic and will appear as two distinct doublets. The proton attached to the carbon adjacent to the carbonyl group is expected to be further downfield. Based on related structures, these signals would likely appear in the range of 6.0 ppm to 8.0 ppm. rsc.org The coupling constant between these two protons would confirm the cis or trans geometry of the double bond.

Phenyl Group: The five protons of the phenyl ring will typically appear as a complex multiplet in the aromatic region, approximately between 7.2 and 7.5 ppm.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Ethyl Group: The ester methylene (B1212753) carbon (-O-C H₂-) is anticipated around 60-62 ppm, while the methyl carbon (-C H₃) would be significantly upfield, around 14 ppm. rsc.org

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and is expected to have a chemical shift in the range of 164-167 ppm. libretexts.org

Vinylic Carbons: The two sp² hybridized carbons of the acrylate backbone will appear in the 110-150 ppm region. The carbon atom beta to the carbonyl group, bonded to the sulfur, will be influenced by the electronegativity and resonance effects of the sulfur atom.

Phenyl Group Carbons: The carbons of the phenyl ring are expected in the 125-135 ppm range, with the ipso-carbon (the one directly attached to the sulfur atom) showing a distinct chemical shift from the ortho, meta, and para carbons. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Ethyl 3-(phenylthio)acrylate
Atom TypeGroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Methyl-CH₃~1.3 (triplet)~14
Methylene-O-CH₂-~4.2 (quartet)~61
Vinylic=CH-CO~6.0-7.0 (doublet)~120-130
=CH-S~7.0-8.0 (doublet)~140-150
Carbonyl-C=O-~165
AromaticIpso-C-~130-135
Ortho-CH~7.2-7.5 (multiplet)~128-132
Meta-CH~129
Para-CH~126-128

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful technique used to determine the molecular weight and confirm the molecular formula of a compound by analyzing its mass-to-charge ratio (m/z). For ethyl 3-(phenylthio)acrylate (C₁₁H₁₂O₂S), the expected monoisotopic mass is approximately 208.056 Da. chemspider.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The predicted m/z values for common adducts are crucial for identifying the molecular ion peak in techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). mdpi.com

Expected Adducts and m/z Values:

[M+H]⁺: 209.0631

[M+Na]⁺: 231.0450

[M+K]⁺: 247.0189

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The resulting mass spectrum would display a molecular ion peak (M⁺·) at m/z ≈ 208, and several fragment ions that provide structural information.

Loss of Ethoxy Radical: A common fragmentation pathway for ethyl esters is the loss of the ethoxy group (·OCH₂CH₃, 45 Da), leading to a prominent acylium ion peak at m/z 163 [M-45]⁺.

Loss of Ethylene (B1197577) (McLafferty Rearrangement): If sterically feasible, a McLafferty rearrangement could lead to the loss of a neutral ethylene molecule (C₂H₄, 28 Da), resulting in an ion at m/z 180.

Cleavage of Phenylthio Group: Fragmentation can occur at the C-S bond, leading to the formation of a phenylthio radical (·SC₆H₅, 109 Da) or a phenylthiyl cation (C₆H₅S⁺, m/z 109). The remaining fragment would be [M-109]⁺ at m/z 99.

Acryloyl Fragments: Cleavage can also yield ions characteristic of the acrylate structure, such as the acryloyl cation [CH₂=CH-C=O]⁺ at m/z 55. massbank.eu

Table 2: Predicted Mass Spectrometry Data for Ethyl 3-(phenylthio)acrylate
ParameterValueNotes
Molecular FormulaC₁₁H₁₂O₂S-
Monoisotopic Mass208.0558 DaCalculated exact mass. chemspider.com
[M+H]⁺209.0631 m/zProtonated molecule.
[M+Na]⁺231.0450 m/zSodium adduct.
Major Fragment Ion163 m/zCorresponds to [M - OC₂H₅]⁺.
Other Possible Fragments109, 99, 55 m/zCorresponds to [C₆H₅S]⁺, [M - C₆H₅S]⁺, and [C₃H₃O]⁺ respectively. massbank.eu

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of ethyl 3-(phenylthio)acrylate would exhibit several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1730-1715 cm⁻¹. spectroscopyonline.com

C=C Stretch: The stretching vibration of the carbon-carbon double bond of the acrylate system will appear around 1640-1620 cm⁻¹. gammadata.se

C-O Stretches: Two distinct C-O stretching bands are expected for the ester group. The C(=O)-O stretch typically appears as a strong band between 1300-1200 cm⁻¹, while the O-C(H₂) stretch is found between 1150-1050 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretches: The phenyl group will show characteristic medium-to-weak absorptions in the 1600-1450 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl group) appear just below 3000 cm⁻¹ (e.g., ~2980 cm⁻¹). researchgate.net

C-S Stretch: The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region, often between 710-570 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for Ethyl 3-(phenylthio)acrylate
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Phenyl Ring3100-3000Medium-Weak
C-H Stretch (Aliphatic)Ethyl Group3000-2850Medium
C=O StretchEster1730-1715Strong
C=C StretchAcrylate1640-1620Medium
C=C StretchAromatic Ring1600-1450Medium-Weak
C-O StretchEster (C(=O)-O)1300-1200Strong
C-O StretchEster (O-C)1150-1050Strong
C-S StretchThioether710-570Weak

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information on the elemental composition and the chemical (oxidation) state of the elements within a material. An XPS analysis of ethyl 3-(phenylthio)acrylate would confirm the presence of Carbon (C), Oxygen (O), and Sulfur (S) and provide insight into their bonding environments.

Survey Spectrum: A survey scan would show peaks for C 1s, O 1s, and S 2p, allowing for the determination of the surface elemental composition.

Carbon (C 1s) Spectrum: The high-resolution C 1s spectrum would be deconvoluted into multiple peaks corresponding to the different carbon environments:

C-C/C-H (Aromatic/Aliphatic): A main peak around 284.8-285.0 eV.

C-S (Thioether): A peak slightly shifted to a higher binding energy, around 285.5 eV.

C-O (Ester): A peak at approximately 286.5 eV.

O-C=O (Ester Carbonyl): The most shifted peak, appearing around 289.0 eV.

Oxygen (O 1s) Spectrum: The O 1s spectrum would show two distinct peaks due to the two different oxygen environments in the ester group:

C=O (Carbonyl Oxygen): A peak around 532.0 eV.

C-O (Ether Oxygen): A peak at a higher binding energy, around 533.5 eV.

Sulfur (S 2p) Spectrum: The S 2p spectrum is characteristic of the sulfur chemical state. For a thioether (C-S-C) linkage, the S 2p₃/₂ peak is expected to appear at a binding energy of approximately 163.5-164.0 eV. The spectrum will show a doublet (S 2p₃/₂ and S 2p₁/₂) with a spin-orbit splitting of ~1.2 eV and an area ratio of 2:1. The absence of peaks at higher binding energies (166-170 eV) would confirm that the sulfur is not in a higher oxidation state (e.g., sulfone or sulfoxide).

Table 4: Predicted XPS Binding Energies for Ethyl 3-(phenylthio)acrylate
Element (Core Level)Chemical StatePredicted Binding Energy (eV)
Carbon (C 1s)C-C, C-H~285.0
C-S~285.5
C-O~286.5
O-C=O~289.0
Oxygen (O 1s)C=O~532.0
C-O~533.5
Sulfur (S 2p₃/₂)C-S-C~163.7

Research on Structure Activity Relationships Through Targeted Chemical Modification

Design and Synthesis of Structural Analogs for Comprehensive SAR Studies

The design of structural analogs of ethyl 3-(phenylthio)acrylate has focused on three primary regions of the molecule: the ester moiety, the aryl thio group, and the alkene system. These modifications are intended to probe the electronic and steric requirements for optimal activity.

Modifications at the ester group can significantly impact a molecule's polarity, solubility, and ability to interact with biological targets.

Saponification to Carboxylic Acids: The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-(phenylthio)acrylic acid, introduces a polar, acidic functional group. This transformation can alter the compound's pharmacokinetic profile and its potential to form different types of interactions, such as hydrogen bonds or ionic bonds.

Formation of Amides: The conversion of the ester to a variety of amides is a common strategy in medicinal chemistry to explore SAR. The synthesis of amides from the corresponding carboxylic acid (obtained via saponification) or directly from the ester can be achieved through standard peptide coupling reactions or aminolysis. A study on the saturated analogs, 3-phenyl-3-phenylthiopropionic acids, demonstrated that their corresponding amides exhibited significant biological activity nih.gov. While direct data on the amides of 3-(phenylthio)acrylic acid is limited, the findings from these related structures suggest that the amide functionality is a promising modification.

Table 1: Examples of Amide Derivatives Synthesized from Structurally Related Carboxylic Acids This table is illustrative of the types of amide modifications that can be explored, based on general synthetic methodologies.

Amine MoietyResulting Amide DerivativePotential Impact on Properties
Ammonia3-(Phenylthio)acrylamideIncreases polarity
AnilineN-Phenyl-3-(phenylthio)acrylamideIncreases lipophilicity, potential for π-π stacking
Morpholine3-(Morpholino-4-carbonyl)-1-phenyl-1-(phenylthio)propeneIntroduces a bulky, polar group

Data is inferred from general synthetic capabilities and structure-activity principles.

Replacement with Cyclopropylmethyl Ester: The replacement of the ethyl group with a cyclopropylmethyl group is a bioisosteric modification that can influence the molecule's metabolic stability and lipophilicity. The cyclopropyl (B3062369) ring is known to be more resistant to metabolic degradation than a simple alkyl chain.

Modifications to the aryl thio group and the alkene system can provide insights into the role of the sulfur atom and the electronic properties of the phenyl ring in the molecule's activity.

Replacement of Sulfur with a Keto Group: The replacement of the sulfur atom with a keto group would yield a β-keto ester. This modification significantly alters the electronics and geometry of the molecule. A study on 1,3-diphenyl-3-(phenylthio)propan-1-ones, which contain a β-thio ketone moiety, demonstrated cytotoxic effects against cancer cell lines researchgate.netnih.gov. This suggests that the core scaffold, even with the sulfur atom present, has potential biological activity that could be modulated by replacing the sulfur.

Substituent Effects on the Phenyl Ring: The electronic properties of the phenyl ring can be systematically tuned by introducing electron-donating or electron-withdrawing substituents. A study on (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates showed that the nature of the substituent on the aryl group significantly affects the antitumor activity nih.gov. For instance, a compound with a 4-nitrophenyl group (an electron-withdrawing group) exhibited higher antiproliferation activity against certain cancer cell lines compared to other analogs nih.gov. This highlights the importance of the electronic environment of the aryl ring in modulating biological activity.

Table 2: Influence of Phenyl Ring Substituents on the Antitumor Activity of Structurally Related Acrylates

Substituent on Phenyl RingElectron Donating/WithdrawingObserved Activity
4-TrifluoromethylElectron-withdrawingModerate antiproliferation activity nih.gov
4-NitroStrongly electron-withdrawingHighest antiproliferation activity in the series nih.gov
4-MethylElectron-donatingLower antiproliferation activity nih.gov

Data is based on a study of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates and is used to infer potential trends for "Acrylic acid, 3-(phenylthio)-, ethyl ester" derivatives.

Investigation of Steric and Electronic Effects on Derivative Properties

The systematic modifications described above allow for a detailed investigation of the steric and electronic effects on the properties of the derivatives.

Steric Effects: The size and shape of the substituents can influence how the molecule fits into a biological target's binding site. For example, replacing the ethyl ester with a larger or more conformationally restricted group can probe the spatial constraints of the binding pocket. Similarly, introducing bulky substituents on the phenyl ring can sterically hinder interactions.

Electronic Effects: The electronic properties of the substituents, as described by their Hammett constants (σ), can be correlated with the biological activity of the derivatives. By plotting the observed activity against the σ values of the substituents on the phenyl ring, a quantitative structure-activity relationship (QSAR) can be developed. This can reveal whether electron-donating or electron-withdrawing groups are favorable for activity. The enhanced activity of the 4-nitro derivative in the related cyanoacrylate series suggests that electron-withdrawing groups on the phenyl ring may be beneficial for the biological activity of this class of compounds nih.gov.

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